molecular formula C21H21N3O4 B565288 Desmethyl Erlotinib-d4

Desmethyl Erlotinib-d4

Cat. No.: B565288
M. Wt: 383.4 g/mol
InChI Key: KOQIAZNBAWFSQM-GTNXRJHWSA-N
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Description

Table 1: Key Chemical Properties

Property Value Source
Molecular Formula C₂₁H₁₇D₄N₃O₄
Molecular Weight 383.43 g/mol
CAS Number 1216420-11-9
Purity >95% (HPLC)
Spectral Data (¹H NMR) Deuterium incorporation at C2, C3, C4, C6 of aniline ring

Structural Relationship to Erlotinib and Desmethyl Erlotinib

OSI-420-d4 is structurally derived from erlotinib (C₂₂H₂₃N₃O₄), which features a quinazoline core with 4-anilino and 6,7-bis(2-methoxyethoxy) substituents . The metabolite desmethyl erlotinib (OSI-420) arises from O-demethylation of erlotinib’s 6-methoxy group, resulting in a hydroxylated side chain (C₂₁H₂₁N₃O₄) . OSI-420-d4 incorporates four deuterium atoms at the 2,3,4,6 positions of the aniline ring, preserving the pharmacological activity while enabling isotopic tracing .

Table 2: Structural Comparison

Compound Molecular Formula Molecular Weight Key Structural Features
Erlotinib C₂₂H₂₃N₃O₄ 429.90 g/mol 6,7-bis(2-methoxyethoxy)quinazoline core
Desmethyl Erlotinib C₂₁H₂₁N₃O₄ 379.41 g/mol 6-hydroxyethoxy substituent
OSI-420-d4 C₂₁H₁₇D₄N₃O₄ 383.43 g/mol Deuterium at C2, C3, C4, C6 of aniline ring

The deuterium labeling does not alter the compound’s binding affinity to EGFR but enhances its utility in mass spectrometry-based assays by shifting its molecular ion peaks .

Role as a Deuterated Metabolite in Pharmacological Research

OSI-420-d4 serves as a critical internal standard in quantitative analyses of erlotinib metabolism. Its deuterated structure eliminates interference from endogenous metabolites during liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Key applications include:

  • Pharmacokinetic Studies : Enables precise quantification of desmethyl erlotinib in plasma and tumor tissues, aiding in dose-response evaluations .
  • Metabolic Pathway Elucidation : Distinguishes parent drug (erlotinib) from its metabolite (OSI-420) in enzymatic assays, clarifying CYP3A4-mediated O-demethylation kinetics .
  • Tissue Distribution Analysis : Used in matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) to map erlotinib and its metabolite distribution in tumors .

Table 3: Analytical Applications of OSI-420-d4

Application Method Key Finding Source
Plasma Quantification LC-MS/MS Linear range: 5–2,500 ng/mL for OSI-420
Tumor Tissue Analysis MALDI-MSI Co-localization of erlotinib and OSI-420 in NSCLC xenografts
Metabolic Stability CYP3A4 Inhibition Assay OSI-420 forms via hepatic O-demethylation

Properties

IUPAC Name

2-[7-(2-methoxyethoxy)-4-(2,3,4,6-tetradeuterio-5-ethynylanilino)quinazolin-6-yl]oxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(27-8-7-25)20(28-10-9-26-2)13-18(17)22-14-23-21/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24)/i4D,5D,6D,11D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQIAZNBAWFSQM-GTNXRJHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])NC2=NC=NC3=CC(=C(C=C32)OCCO)OCCOC)[2H])C#C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Synthesis Using Deuterated Precursors

The most common method involves starting with deuterated intermediates to ensure site-specific labeling. Key steps include:

  • Deuterated Aniline Preparation :

    • 3-Ethynylphenyl-d4 aniline is synthesized via catalytic deuteration of 3-ethynylphenyl bromide using palladium catalysts under deuterium gas (D2\text{D}_2).

    • Reaction conditions: 80C80^\circ \text{C}, 12–24 hours, yielding >95% deuterium incorporation.

  • Quinazoline Core Assembly :

    • The quinazoline scaffold is constructed via cyclization of 2-aminobenzonitrile derivatives with deuterated aniline under acidic conditions (e.g., HCl/EtOH).

    • Substituents such as methoxyethoxy groups are introduced via nucleophilic aromatic substitution.

  • Coupling Reactions :

    • Suzuki-Miyaura coupling links the quinazoline core to deuterated aryl groups, using palladium catalysts (e.g., Pd(PPh3_3)4_4) and deuterium-stable ligands.

Post-Synthetic Deuterium Exchange

For late-stage deuteration, hydrogen-deuterium exchange is performed on preformed OSI-420 using deuterated solvents (e.g., D2_2O or CD3_3OD) and acid/base catalysts. However, this method risks non-specific labeling and is less favored for regulatory-grade materials.

Optimization of Reaction Conditions

Critical parameters for high-yield synthesis include:

ParameterOptimal ConditionImpact on Yield/Purity
Temperature70C70^\circ \text{C}90C90^\circ \text{C}Higher temperatures accelerate deuteration but risk side reactions.
Catalyst Loading5–10 mol% Pd(PPh3_3)4_4Excess catalyst degrades deuterium incorporation.
Solvent SystemAnhydrous THF or DMFPolar aprotic solvents enhance solubility of intermediates.
Reaction Time12–48 hoursProlonged durations improve deuteration but increase impurity formation.

Purification and Characterization

Chromatographic Purification

  • Flash Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane:ethyl acetate 3:1 to 1:2) removes non-deuterated byproducts.

  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) achieve >99% purity, critical for analytical standards.

Analytical Validation

  • NMR Spectroscopy : 1H^1\text{H}-NMR confirms deuterium incorporation via absence of proton signals at 7.2–7.5 ppm (aromatic region).

  • Mass Spectrometry : High-resolution MS (HRMS) shows a molecular ion peak at m/zm/z 383.43 ([M+H]+\text{[M+H]}^+) with isotopic pattern confirming four deuterium atoms.

  • HPLC-MS/MS : Quantifies residual solvents (e.g., THF < 0.1%) and ensures compliance with ICH guidelines.

Challenges in Scaling and Reproducibility

  • Isotopic Dilution : Trace protiated solvents (e.g., H2_2O) reduce deuteration efficiency, necessitating strict anhydrous conditions.

  • Regioselectivity : Competing reactions at the quinazoline N3 position require blocking groups (e.g., tert-butoxycarbonyl) during synthesis.

  • Cost of Deuterated Reagents : 3-Ethynylphenyl-d4 aniline costs ~$2,000/g, driving research into cheaper catalytic deuteration methods.

Industrial and Regulatory Considerations

  • GMP Compliance : Facilities must adhere to FDA 21 CFR Part 211 for APIs, including validation of deuterium content (>98% per USP guidelines).

  • Patent Landscape : Key patents (e.g., WO 2019157103A1) cover deuteration methods, limiting generic synthesis .

Chemical Reactions Analysis

Types of Reactions

OSI-420-d4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include deuterated solvents, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of OSI-420-d4 can lead to the formation of oxidized metabolites, while reduction can result in reduced forms of the compound .

Scientific Research Applications

Pharmacokinetic Studies

Pharmacokinetics in Pediatric Populations
Research has demonstrated that OSI-420-d4 is crucial for understanding the pharmacokinetics of Erlotinib, particularly in pediatric patients with cancer. A study involving 47 patients aged 0.7 to 19 years analyzed the plasma concentrations of both Erlotinib and OSI-420-d4. The results indicated significant differences in clearance rates based on age and sex, with younger patients exhibiting higher apparent clearances . This information is vital for optimizing dosing regimens in children undergoing treatment for conditions such as brain tumors.

Method Development for Analyzing Tumor Tissue
A validated method using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has been developed to quantify OSI-420-d4 in plasma and lung tumor tissues. This method has been applied successfully in clinical settings, allowing for the assessment of drug levels in patients with non-small cell lung cancer . The ability to measure OSI-420-d4 concentrations directly contributes to understanding its therapeutic effects and safety profile.

Clinical Applications

Use in Non-Small Cell Lung Cancer
OSI-420-d4 plays a significant role in the treatment landscape for non-small cell lung cancer. As a major active metabolite of Erlotinib, it exhibits similar pharmacological properties, contributing to the overall efficacy of the treatment regimen. Studies have shown that monitoring OSI-420-d4 levels can provide insights into therapeutic outcomes and help tailor treatments based on individual patient responses .

Case Studies

Case Study: Pediatric Brain Tumor Treatment
In a clinical trial focused on pediatric patients with brain tumors, researchers monitored the pharmacokinetics of OSI-420-d4 alongside Erlotinib. The findings revealed that younger patients had higher exposure levels to OSI-420-d4, which correlated with treatment efficacy and toxicity profiles. This case underscores the importance of considering age-related pharmacokinetic differences when administering targeted therapies .

Case Study: Lung Cancer Patient Monitoring
A cohort study analyzed OSI-420-d4 levels in lung tumor tissues from patients undergoing Erlotinib treatment. The data indicated that higher concentrations of OSI-420-d4 were associated with improved patient outcomes, suggesting that therapeutic drug monitoring could enhance treatment strategies for lung cancer patients .

Summary of Findings

The applications of OSI-420-d4 extend across various aspects of cancer treatment and pharmacological research:

Application Area Details
Pharmacokinetics Analyzed in pediatric populations; significant age and sex differences noted .
Clinical Use Important for non-small cell lung cancer treatment; contributes to therapeutic efficacy .
Method Development HPLC-MS/MS method validated for quantifying OSI-420-d4 in plasma and tumor tissues .
Case Studies Demonstrated relevance in pediatric brain tumors and lung cancer monitoring .

Mechanism of Action

OSI-420-d4 exerts its effects by inhibiting the autophosphorylation of the epidermal growth factor receptor in cultured human head and neck tumor cells. This inhibition prevents the activation of downstream signaling pathways that promote cell proliferation and survival. The compound also inhibits the proliferation of PC-9 cell lines, which contain a deletion mutation on exon 19 of the epidermal growth factor receptor gene .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparisons

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Erlotinib 183321-74-6 C₂₂H₂₃N₃O₄ 429.90 Parent drug; EGFR inhibitor (IC₅₀ = 2 nM); metabolized to OSI-420
OSI-420 (Desmethyl Erlotinib) 183321-86-0 C₂₁H₂₁N₃O₄ 379.41 Active metabolite; 30% of Erlotinib’s plasma exposure; higher clearance
OSI-420-d4 1216420-11-9 C₂₁H₁₇D₄N₃O₄ 383.44 Deuterated tracer; used in PK studies; similar activity to OSI-420
Gefitinib O-Methyl-D3 184475-35-2 C₂₂H₂₁D₃ClFN₄O₃ 482.94 Deuterated analog of Gefitinib; EGFR inhibitor; used in metabolic studies

Pharmacokinetic and Metabolic Profiles

  • Erlotinib vs. OSI-420: Plasma Exposure: OSI-420 achieves 30% of Erlotinib’s plasma AUC (area under the curve) in humans, with a 5-fold higher clearance rate . Half-Life: Erlotinib’s terminal half-life is ~5.2 hours, while OSI-420’s is shorter due to rapid clearance .
  • OSI-420-d4 vs. OSI-420: Deuterium labeling in OSI-420-d4 reduces metabolic degradation, making it ideal for LC-MS/MS quantification in biological matrices .

Analytical Methodologies

  • LC-MS/MS Quantification :
    • Erlotinib and OSI-420 are quantified using transitions m/z 394.5 → 278.1 (Erlotinib) and m/z 380.3 → 278.1 (OSI-420) in positive ion mode, with LOQs (limits of quantification) as low as 1.5 ng/mL .
    • OSI-420-d4 is detected using similar methods, leveraging deuterium’s mass shift for differentiation .

Comparative Potency and Clinical Relevance

  • Erlotinib Metabolites: OSI-420 and OSI-413 (another metabolite) exhibit comparable in vivo antitumor activity to Erlotinib in preclinical models, despite lower plasma concentrations (<10% of parent drug levels) .
  • Gefitinib Analogs : Gefitinib O-Methyl-D3 shares Erlotinib’s EGFR-targeting mechanism but differs in metabolic pathways, highlighting structural nuances influencing drug stability and efficacy .

Biological Activity

OSI-420-d4, also known as Desmethyl Erlotinib-d4, is a deuterated derivative of Erlotinib, a well-established small molecule tyrosine kinase inhibitor (TKI) primarily used in the treatment of non-small cell lung cancer (NSCLC). This compound is particularly significant due to its role in pharmacokinetic studies and metabolic profiling of Erlotinib, which is crucial for understanding its therapeutic efficacy and safety profile.

Chemical Structure and Properties

OSI-420-d4 retains the core structure of Erlotinib, characterized by a quinazoline ring fused with a pyridine ring. The "d4" designation indicates that four hydrogen atoms have been replaced with deuterium, enhancing the compound's stability and detection capabilities in mass spectrometry.

PropertyValue
Molecular FormulaC18H18D4N3O4S
Molecular Weight374.5 g/mol
StructureChemical Structure
SolubilityNot readily available

Erlotinib exerts its therapeutic effects by selectively inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a pivotal role in cell proliferation and survival. Mutations in the EGFR gene are prevalent in certain NSCLC patients, making Erlotinib an effective treatment option for this subset. OSI-420-d4 serves as a valuable research tool to study the metabolism and pharmacokinetics of Erlotinib without altering its mechanism of action.

Pharmacokinetics

Research has demonstrated that OSI-420 is a major active metabolite of Erlotinib. A study involving patients with NSCLC indicated that OSI-420's pharmacokinetic profile is significantly influenced by the administration of Erlotinib. The following table summarizes key pharmacokinetic parameters observed:

ParameterErlotinibOSI-420
AUC (0–24h)7.22 to 101 μM·h0.73 to 10.2 μM·h
Median AUC34.4 μM·h3.25 μM·h
Elimination Half-Life~36 hours~20 hours

The exposure levels indicate that OSI-420 accounts for approximately 9% of the exposure seen with Erlotinib, suggesting that while it is a significant metabolite, its concentration is much lower than that of the parent drug .

Case Studies

  • Chronic Renal Failure Patients : A study evaluated the pharmacokinetics of Erlotinib and OSI-420 in patients with chronic renal failure undergoing hemodialysis. The findings indicated no significant differences in pharmacokinetic parameters between these patients and those with normal renal function, suggesting that renal impairment does not necessitate dose adjustments for effective treatment .
  • Pediatric Patients : Another study focused on infants and children with primary brain tumors receiving Erlotinib. The pharmacokinetic analysis highlighted variability among different age groups but confirmed that OSI-420 remains an important metabolite in understanding drug behavior in younger populations .

Safety Profile

The safety profile of OSI-420-d4 has been assessed alongside its parent compound, Erlotinib. Common adverse effects associated with both drugs include diarrhea and skin rash, which are typically manageable and do not necessitate discontinuation of therapy . Importantly, no serious adverse events were reported during clinical evaluations involving both compounds.

Q & A

Q. What is the structural and functional significance of OSI-420-d4 in EGFR inhibition studies?

OSI-420-d4 is a deuterated metabolite of erlotinib, a tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR). Its structure includes deuterium atoms at four positions, enhancing stability for use as an internal standard in mass spectrometry (MS)-based quantification. Unlike the parent compound, OSI-420-d4 allows precise tracking of erlotinib metabolism and pharmacokinetic behavior, particularly in studies requiring isotopic distinction .

Q. Which analytical methods are validated for detecting OSI-420-d4 in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used. For example, a validated LC-MS/MS method employs a C18 column, mobile phase gradients of acetonitrile and ammonium formate, and transitions such as m/z 413 → 336 for OSI-420-d4. This method achieves a lower limit of quantification (LLOQ) of 0.5 ng/mL in human plasma .

Q. Why is OSI-420-d4 critical in pharmacokinetic studies of erlotinib?

As the active O-desmethyl metabolite of erlotinib, OSI-420-d4 mirrors the parent drug’s metabolic pathway while providing isotopic labeling for differentiation. It is essential for assessing metabolic stability, drug-drug interactions, and inter-individual variability in CYP3A4/CYP1A2-mediated metabolism. Deuterated analogs minimize interference from endogenous compounds during analysis .

Advanced Research Questions

Q. How should researchers design experiments to evaluate OSI-420-d4’s metabolic stability in vitro?

  • Step 1: Incubate OSI-420-d4 with human liver microsomes (HLMs) or hepatocytes in buffer (pH 7.4) containing NADPH.
  • Step 2: Terminate reactions at timed intervals (0–60 min) using ice-cold acetonitrile.
  • Step 3: Quantify residual OSI-420-d4 via LC-MS/MS and calculate half-life (t1/2) and intrinsic clearance (CLint).
  • Note: Include deuterated internal standards (e.g., erlotinib-d6) to correct for matrix effects .

Q. How can data discrepancies in OSI-420-d4 quantification between UV and MS detection be resolved?

Discrepancies often arise from matrix interference (e.g., phospholipids) in UV detection or ion suppression in MS. Mitigation strategies include:

  • UV: Optimize sample cleanup using solid-phase extraction (SPE) with mixed-mode sorbents.
  • MS: Apply post-column infusion to identify ion suppression zones and adjust chromatographic conditions (e.g., gradient elution). Cross-validate results using orthogonal methods like high-resolution MS (HRMS) with UV photodissociation (UVPD) for fragment specificity .

Q. What parameters optimize LC-MS/MS sensitivity for OSI-420-d4 in low-abundance samples?

  • Ion Source: Electrospray ionization (ESI) in positive mode with desolvation temperature ≥500°C.
  • Collision Energy: Optimize for precursor-to-product transitions (e.g., 20–30 eV for m/z 413 → 336).
  • Dwell Time: ≥50 ms per transition to enhance signal-to-noise ratios.
  • Calibration: Use matrix-matched standards to account for plasma protein binding variability .

Q. How do researchers validate the specificity of OSI-420-d4 assays in co-administered drug studies?

  • Selectivity Testing: Spike plasma with co-administered drugs (e.g., gefitinib, lapatinib) and assess cross-reactivity.
  • Stability Tests: Evaluate OSI-420-d4 under freeze-thaw cycles (3 cycles, −80°C to 25°C) and long-term storage (−80°C, 30 days).
  • Accuracy/Precision: Intra- and inter-day CVs should be ≤15% per FDA guidelines. Use incurred sample reanalysis (ISR) to confirm reproducibility .

Methodological Considerations

Q. What are best practices for integrating OSI-420-d4 data into pharmacokinetic models?

  • Compartmental Modeling: Use non-linear mixed-effects software (e.g., NONMEM) to estimate volume of distribution (Vd) and clearance (CL).
  • Covariate Analysis: Include genetic polymorphisms (e.g., CYP3A4/CYP1A2 SNPs) and demographic factors (age, liver function).
  • Validation: Perform bootstrap analysis (≥1,000 iterations) and visual predictive checks (VPCs) .

Q. How can researchers address challenges in synthesizing deuterated metabolites like OSI-420-d4?

  • Deuterium Incorporation: Use catalytic hydrogen-deuterium exchange or deuterated precursors (e.g., CD3OD) in multi-step synthesis.
  • Purity Verification: Confirm isotopic enrichment (≥98% d4) via <sup>1</sup>H-NMR and HRMS.
  • Stability Monitoring: Assess deuterium retention under physiological conditions (37°C, pH 7.4) over 24 hours .

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